Cas no 1518859-31-8 ((2-bromo-5-methylphenyl)methanesulfonyl chloride)

1518859-31-8 structure
اسم المنتج:(2-bromo-5-methylphenyl)methanesulfonyl chloride
كاس عدد:1518859-31-8
وسط:C8H8BrClO2S
ميغاواط:283.569919586182
MDL:MFCD26064619
CID:4603612
PubChem ID:83746452
(2-bromo-5-methylphenyl)methanesulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (2-bromo-5-methylphenyl)methanesulfonyl chloride
-
- MDL: MFCD26064619
- نواة داخلي: 1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3
- مفتاح Inchi: HHVFQGNQWIEXBX-UHFFFAOYSA-N
- ابتسامات: C1(CS(Cl)(=O)=O)=CC(C)=CC=C1Br
(2-bromo-5-methylphenyl)methanesulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | B816640-10mg |
(2-Bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-283745-2.5g |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Enamine | EN300-283745-10.0g |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-283745-5.0g |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
A2B Chem LLC | AV97208-250mg |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01B3ZS-100mg |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95% | 100mg |
$321.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZS-1g |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95% | 1g |
$861.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZS-2.5g |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95% | 2.5g |
$1651.00 | 2025-03-19 | |
1PlusChem | 1P01B3ZS-10g |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95% | 10g |
$4006.00 | 2024-06-20 | |
Aaron | AR01B484-500mg |
(2-bromo-5-methylphenyl)methanesulfonyl chloride |
1518859-31-8 | 95% | 500mg |
$822.00 | 2025-02-09 |
(2-bromo-5-methylphenyl)methanesulfonyl chloride الوثائق ذات الصلة
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
1518859-31-8 ((2-bromo-5-methylphenyl)methanesulfonyl chloride) منتجات ذات صلة
- 2350168-77-1((3S)-3-{(benzyloxy)carbonylamino}-4-(tert-butoxy)butanoic acid)
- 1805938-79-7(4-Amino-2-(difluoromethyl)-3-fluoro-5-methylpyridine)
- 103068-20-8(5'-Bromo-1,1':3',1''-terphenyl)
- 2138367-87-8(4-(difluoromethyl)-3-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole)
- 60781-83-1(4-phenylpyridin-2-amine)
- 1368142-49-7(1-(7-bromo-1H-indol-3-yl)ethan-1-amine)
- 2228587-48-0(1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde)
- 902584-78-5(2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide)
- 2138125-60-5((5-methyl-1,3-oxazol-2-yl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)
- 2580253-42-3(2,4,6-Trifluoropyridine-3-sulfonamide)
الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
